4-(1-Aminoethyl)phenol

説明

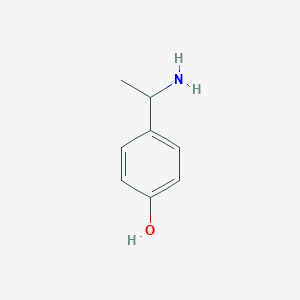

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928781 | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-87-1 | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134855871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The contemporary relevance of 4-(1-Aminoethyl)phenol stems from its utility as a versatile chiral building block. Its bifunctional nature allows for a wide array of chemical modifications at both the phenolic hydroxyl group and the amino group, enabling the construction of complex molecular architectures.

In organic synthesis , its primary use is as a chiral intermediate. fishersci.at The stereochemistry of the 1-aminoethyl group is often crucial for the stereoselective synthesis of larger molecules, particularly in the pharmaceutical and agrochemical industries. Both the (R)- and (S)-enantiomers are commercially available and serve as starting materials for the synthesis of compounds with specific three-dimensional arrangements, which is critical for their desired biological function. chemicalbook.comchemimpex.com

In medicinal chemistry , this compound is a privileged scaffold. Its structure bears resemblance to endogenous neurotransmitters like norepinephrine (B1679862) and dopamine, suggesting potential interactions with various receptors in the central nervous system. This has led to its incorporation into novel therapeutic agents targeting neurological disorders. chemimpex.comchemimpex.com For instance, derivatives of this compound have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). chemimpex.com Furthermore, recent research has explored its derivatives as potential histone deacetylase (HDAC) inhibitors for anticancer therapy. nih.gov A 2023 study demonstrated that synthesized 4-(2-aminoethyl) phenol (B47542) derivatives showed significant HDAC inhibitory activity, highlighting the compound's potential in designing new anticancer drugs. nih.gov

The synthesis of these chiral amines often employs advanced biocatalytic methods. Engineered transaminases have been developed to convert prochiral ketones, such as 4'-hydroxyacetophenone, into the desired (S)- or (R)-enantiomer of this compound with high enantiomeric excess and conversion rates. This enzymatic approach offers a more sustainable and efficient alternative to traditional chemical resolutions. researchgate.net

Historical Context and Evolution of Research on Phenolic Amines

The study of phenolic amines has a rich history deeply intertwined with the development of synthetic chemistry and pharmacology. The initial interest in this class of compounds was spurred by the discovery of naturally occurring, physiologically active amines, such as adrenaline and noradrenaline, which feature a phenolic moiety. This led to extensive research into the synthesis and biological activities of simpler, synthetic analogues.

The broader family of phenolic resins, polymers synthesized from phenols and aldehydes, has been a cornerstone of the polymer industry since the early 20th century. researchgate.net While not directly related to the specific small molecule 4-(1-Aminoethyl)phenol, the foundational chemistry of phenols, including their reactivity and methods for their synthesis and modification, was well-established through this work. rushim.ru

The evolution of research on specific chiral phenolic amines like this compound is more recent and has been driven by several key developments:

Advances in Asymmetric Synthesis: The development of methods for stereoselective synthesis and chiral resolution in the latter half of the 20th century was crucial. It allowed chemists to isolate and study the individual enantiomers of chiral molecules, revealing that often only one enantiomer is responsible for the desired biological activity, while the other can be inactive or even cause undesirable side effects. google.com This placed a high premium on chiral building blocks like (R)- and (S)-4-(1-Aminoethyl)phenol.

The Rise of Biocatalysis: In recent decades, the use of enzymes in organic synthesis has revolutionized the production of chiral compounds. nih.gov The development of engineered ω-transaminases, for example, has provided highly efficient and selective routes to chiral amines, including the enantiomers of this compound. wipo.int These biocatalytic methods are often more environmentally friendly and cost-effective than traditional chemical methods.

High-Throughput Screening in Drug Discovery: The advent of high-throughput screening technologies has enabled the rapid testing of large libraries of compounds for biological activity. This has created a demand for a diverse range of chemical building blocks, including versatile scaffolds like this compound, to generate these libraries.

The historical trajectory of phenolic amine research has thus moved from the study of natural products and simple synthetic analogues to the development of sophisticated tools for creating stereochemically pure compounds for specific applications in medicine and materials science.

Current Research Frontiers and Emerging Areas for 4 1 Aminoethyl Phenol

The research landscape for 4-(1-Aminoethyl)phenol continues to expand, with several exciting frontiers currently being explored. These areas leverage the unique structural and chemical features of the molecule to address contemporary challenges in science and technology.

One of the most promising frontiers is the development of novel therapeutics . As mentioned, recent studies have identified derivatives of this compound as potential histone deacetylase (HDAC) inhibitors. nih.gov A study published in 2023 detailed the design, synthesis, and evaluation of a series of these derivatives, with some compounds showing significant inhibitory activity against HDACs, which are promising targets for cancer treatment. nih.gov This line of research could lead to the development of new drugs for various malignancies.

Another significant area of research is in the field of biocatalysis and enzyme engineering . Scientists are continuously working to improve the efficiency and substrate scope of enzymes used for the synthesis of chiral amines. For example, research has focused on engineering ω-transaminases to enhance their activity and selectivity for producing enantiomerically pure (R)- and (S)-4-(1-Aminoethyl)phenol. A 2019 study demonstrated the successful engineering of an (S)-ω-transaminase to synthesize the (R)-enantiomer, achieving over 99% enantiomeric excess. These advancements make the production of this valuable chiral building block more sustainable and economically viable.

Furthermore, this compound and its derivatives are being explored in the context of materials science . The presence of both a phenol (B47542) and an amine group allows for its incorporation into polymers, potentially enhancing their thermal and mechanical properties. chemimpex.com The antioxidant properties characteristic of phenolic compounds also suggest potential applications in preventing oxidative degradation in materials. ontosight.ai

The table below summarizes some of the key research findings at the forefront of this compound applications.

| Research Area | Key Finding | Significance |

| Anticancer Agents | Derivatives of 4-(2-aminoethyl) phenol act as histone deacetylase (HDAC) inhibitors. nih.gov | Opens new avenues for designing targeted cancer therapies. nih.gov |

| Biocatalysis | Engineered ω-transaminases enable the highly stereoselective synthesis of both (R)- and (S)-enantiomers. | Provides a green and efficient manufacturing route for this chiral building block. researchgate.net |

| Neurological Disorders | The structural similarity to neurotransmitters makes it a valuable scaffold for drugs targeting the central nervous system. chemimpex.com | Potential for developing new treatments for conditions like depression and Parkinson's disease. chemimpex.com |

| Polymer Chemistry | Can be used as a monomer to create polymers with potentially enhanced properties. chemimpex.com | Contributes to the development of advanced materials. |

As our understanding of chemical synthesis, biocatalysis, and molecular biology deepens, the applications for versatile molecules like this compound are poised to grow, solidifying its importance in the future of chemical research.

Advanced Synthetic Methodologies for this compound

The enantiomers of this compound serve as crucial building blocks in the synthesis of various biologically active compounds. The demand for enantiomerically pure forms of this compound has driven the development of sophisticated and efficient synthetic strategies. These methods can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired stereoisomer directly, and chiral resolution, which involves the separation of a racemic mixture. This article explores advanced methodologies within both of these domains, focusing on scientifically rigorous and contemporary techniques.

Biological and Biochemical Research on 4 1 Aminoethyl Phenol

Elucidation of Biological Activities and Effects

Neuropharmacological Investigations and Interactions with Neurotransmitter Systems

The compound 4-(1-Aminoethyl)phenol, also known as norsynephrine or p-octopamine, has a structure that resembles neurotransmitters like norepinephrine (B1679862) and dopamine, suggesting potential interactions with the central nervous system (CNS). Its structural similarity to these key signaling molecules implies that it may influence mood, cognition, and movement. chemimpex.com As a neurotransmitter itself, it plays a role in mobilizing the brain and body for action, contributing to alertness, arousal, and readiness. wikipedia.org

Initial in-vitro studies have indicated that this compound may interact with various neurotransmitter systems. It is considered a trace amine and acts as a ligand for adrenergic receptors, albeit with low affinity. nih.gov The compound is known to be a precursor to norepinephrine and also functions as a neurotransmitter in specific regions of the CNS. drugbank.com Its actions are mediated by binding to and activating adrenergic receptors on the cell surface. wikipedia.orgyoutube.com There are at least three main types of adrenergic receptors: alpha-1, alpha-2, and beta-adrenergic receptors, each with multiple subtypes. youtube.com

Research suggests that this compound can modulate neurotransmitter release, which could have implications for mood regulation. It is part of the sympathetic nervous system's "fight-or-flight" response. clevelandclinic.org In the brain and spinal cord, it increases alertness, arousal, and attention, and affects the sleep-wake cycle, mood, and memory. clevelandclinic.org Some studies propose its potential in developing treatments for psychological disorders due to these interactions. solubilityofthings.com

Anticancer Potency and Cellular Proliferation Studies

The potential anticancer activities of phenolic compounds, including those structurally similar to this compound, have been a subject of investigation. ontosight.ai Some studies suggest these compounds may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. ontosight.aiontosight.ai The specific anticancer effects of a particular phenolic compound are highly dependent on its unique molecular structure. ontosight.ai

Derivatives of this compound have shown promise in anticancer research. For instance, (S)-N-trans-feruloyl norsynephrine, a derivative, has demonstrated an anti-cancer effect, with studies indicating its ability to kill cancerous white blood cells. google.com Other aminophenol analogues have also been synthesized and have shown potent anticancer activities against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. nih.gov The mechanism for some of these analogues appears to be linked to their ability to be incorporated into cancer cells and induce apoptosis. nih.gov

Furthermore, research into related compounds has shown that they can reduce the proliferation of human breast carcinoma and osteosarcoma cell lines. The interaction of these compounds with signaling pathways involved in cell cycle regulation suggests they might enhance the efficacy of existing chemotherapeutic agents. Specifically, some synephrine (B1677852) derivatives have been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells and suppress cell migration and invasion. nih.gov These effects are partly attributed to the downregulation of signaling pathways like AKT and ERK, which are crucial for cell survival and malignization. nih.gov

Antimicrobial Efficacy Assessment Against Pathogenic Microorganisms

Phenolic compounds are known for their broad spectrum of biological activities, which often includes antimicrobial properties against various pathogens. ontosight.ai Research has explored the potential of this compound and its derivatives as antimicrobial agents. Studies have indicated that some of these compounds exhibit inhibitory effects against various bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics.

Derivatives of this compound have been specifically investigated for their antileishmanial activity against Leishmania donovani, the protozoan parasite responsible for leishmaniasis. These compounds were found to effectively reduce the parasite load in infected models. Additionally, some studies suggest that derivatives of the related compound 2-(1-Aminoethyl)phenol may possess antimicrobial properties. smolecule.com The general class of phenolic compounds has been shown to inhibit the growth of various pathogens, and some also exhibit antifungal properties, indicating potential applications in both medicine and agriculture. ontosight.ai

Interactive Data Table: Antimicrobial Activity of this compound and Related Compounds

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| This compound Derivatives | Leishmania donovani | Significant reduction in parasite load | |

| (R)-3-(1-Aminoethyl)phenol | Various bacterial strains | Inhibitory effects | |

| 2-(1-Aminoethyl)phenol Derivatives | Not specified | Suggested antimicrobial properties | smolecule.com |

| Phenolic Compounds (General) | Various pathogenic microorganisms | Inhibition of growth | ontosight.ai |

| Phenolic Compounds (General) | Fungi | Antifungal properties | ontosight.ai |

| Schiff bases of aminophenols | Escherichia coli | Significant biological activity | researchgate.net |

Mechanisms of Biological Action at the Molecular Level

Enzyme Modulation and Inhibitory Studies

This compound and its analogs have been shown to interact with and modulate the activity of various enzymes. A significant area of research has been their effect on monoamine oxidases (MAO), which are crucial enzymes in the metabolism of monoamine neurotransmitters. nih.gov Specifically, 4-amino-a-methylphenethylamine derivatives have been identified as highly selective and reversible inhibitors of MAO-A. uchile.cl The presence and orientation of the α-methyl side chain are important factors in determining the potency and selectivity of these compounds as MAO inhibitors. uchile.cl

The metabolism of tyramine (B21549) (a closely related compound) by MAO-A/B has been shown to produce hydrogen peroxide, which can contribute to oxidative stress and damage to mitochondrial DNA. nih.gov This highlights a key mechanism through which these compounds can exert cellular effects. Furthermore, this compound interacts with transaminase enzymes, which are vital for amino acid metabolism. It forms an external aldimine with pyridoxal-5′-phosphate, a cofactor for these enzymes, facilitating biochemical transformations.

Studies on synephrine, a structurally similar compound, have shown that it can act as an inhibitor of several enzymes, including α-amylase, α-glycosidase, acetylcholinesterase, and butyrylcholinesterase. nih.gov

Receptor Binding and Ligand-Receptor Interaction Profiling

The biological effects of this compound are largely mediated through its interaction with various receptors. As an adrenergic receptor ligand, it binds to adrenergic receptors, although with a reported low affinity. nih.gov Adrenergic receptors are G protein-coupled receptors and are the primary targets of catecholamines like norepinephrine. youtube.com There are several subtypes of adrenergic receptors, and the specific action of this compound depends on which receptor it activates and its location. youtube.com

Derivatives of this compound have been developed as agonists for the β2 adrenergic receptor. google.comgoogle.com In addition to adrenergic receptors, there is evidence that synephrine, a related compound, has a weak affinity for 5-hydroxytryptamine (serotonin) receptors (5-HT2A and 5-HT1D) and may interact with trace amine-associated receptor 1 (TAAR1). nih.gov TAAR1 is important for regulating neurotransmission in dopamine, norepinephrine, and serotonin (B10506) systems. nih.gov

Furthermore, derivatives of this compound have been synthesized and used to create radioligands for studying specific receptors. For example, a derivative was used to create a high-affinity antagonist radioligand selective for the A2a adenosine (B11128) receptor. nih.govresearchgate.net This allows for detailed characterization of these receptors in various tissues. nih.govresearchgate.net

Interactive Data Table: Receptor Binding Profile of this compound and Related Compounds

| Compound | Receptor Target | Interaction Type | Reference |

| This compound (Norsynephrine) | Adrenergic Receptors | Ligand (low affinity) | nih.gov |

| This compound Derivatives | β2 Adrenergic Receptor | Agonist | google.comgoogle.com |

| Synephrine | 5-HT2A and 5-HT1D Receptors | Weak affinity | nih.gov |

| Synephrine | Trace Amine-Associated Receptor 1 (TAAR1) | Interaction | nih.gov |

| This compound Derivative | A2a Adenosine Receptor | High-affinity antagonist | nih.govresearchgate.net |

Influence on Intracellular Signaling Cascades (e.g., cAMP pathways)

The compound this compound, also known as norsynephrine or p-octopamine, influences intracellular signaling cascades, primarily through pathways involving cyclic AMP (cAMP) and calcium (Ca2+). nih.govwikipedia.org In invertebrates, where octopamine (B1677172) acts as a major neurotransmitter, its effect on signaling pathways can be concentration-dependent. nih.gov Studies on insect immune cells (hemocytes) have shown that low concentrations of octopamine trigger an increase in intracellular Ca2+, while higher concentrations lead to a rise in both Ca2+ and cAMP levels. nih.gov

This dual signaling effect is mediated by different receptor subtypes. wikipedia.org The activation of G-protein coupled receptors (GPCRs) is a key mechanism. semanticscholar.org For instance, the β-adrenergic-like octopamine receptors (OctβR) are structurally and functionally similar to mammalian β-adrenergic receptors, which are classically linked to the activation of adenylyl cyclase. wikipedia.orgsemanticscholar.org This enzyme catalyzes the conversion of ATP to cAMP. units.it

The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response. semanticscholar.orgunits.itpsychiatryonline.org This mechanism is supported by research on related compounds where the observed effects were enhanced by phosphodiesterase (PDE) inhibitors (which prevent cAMP breakdown) and blocked by PKA inhibitors. nih.gov The chemical structure and pharmacological action of similar molecules like p-synephrine show interference with the 3',5'-cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) signaling pathway to regulate processes like lipolysis and metabolism. semanticscholar.org

Table 1: Influence of Norsynephrine/Octopamine on Intracellular Messengers

| Concentration | Effect on Intracellular Ca2+ | Effect on Intracellular cAMP | Mediating Receptor Class (Example) |

|---|---|---|---|

| Low (<1µM) | Increase | No significant change | α-adrenergic-like (OctαR) nih.gov |

Studies on Protein-Ligand Interactions

The biological activity of this compound is defined by its interactions with various proteins, including enzymes and receptors. A significant interaction occurs with transaminase enzymes, which are crucial for amino acid metabolism. The (S)-enantiomer of this compound hydrobromide has been shown to form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), a key step in the biochemical transformations facilitated by these enzymes.

In terms of receptor binding, this compound (as octopamine) interacts with a distinct set of receptors in invertebrates and vertebrates. wikipedia.org In insects, it binds to specific octopamine receptors, which are classified into alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) types, among others. wikipedia.org

In mammals, where it is considered a trace amine, it exhibits a much lower affinity for the main α- and β-adrenergic receptors compared to norepinephrine. wikipedia.org However, it binds more strongly to trace amine-associated receptors (TAARs), such as TAAR1. wikipedia.org The binding affinity of its close structural analog, p-synephrine, for α- and β-1/β-2 adrenoreceptors is also poor, although some studies suggest a potential interaction with β-3 adrenoreceptors, which are involved in metabolic regulation. nih.gov The interaction of related phenolic amines with various protein kinases is also a subject of study.

Table 2: Receptor and Protein Binding Profile for this compound (Octopamine) and Related Amines

| Protein Target | Ligand | Organism/System | Binding Affinity/Interaction | Reference |

|---|---|---|---|---|

| Octopamine Receptors (OctαR, OctβR) | Octopamine | Invertebrates | Primary agonist | wikipedia.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Octopamine | Mammals | Strong binding | wikipedia.org |

| α- and β-Adrenergic Receptors | Octopamine | Mammals | Weak affinity (400-2,000-fold lower than norepinephrine) | wikipedia.org |

| β-3 Adrenoreceptors | p-Synephrine (analog) | Human/Animal Cells | Potential agonist activity | nih.gov |

| Transaminase Enzymes | (S)-4-(1-Aminoethyl)phenol | in vitro | Forms aldimine with PLP coenzyme |

Metabolic Fate and Biotransformation Pathways

Enzymatic Conversions in Mammalian and Microbial Systems

The biotransformation of this compound involves several enzymatic pathways. In microbial systems, and for synthetic purposes, transaminase enzymes are prominently featured. Engineered ω-transaminases can catalyze the synthesis of specific enantiomers of this compound and its derivatives from corresponding ketones, demonstrating that it can be a product of enzymatic conversion. researchgate.netnih.gov For example, ω-transaminases from various microbial sources like Arthrobacter sp. can asymmetrically synthesize chiral amines using an amino donor. nih.gov

In mammalian systems, the metabolism of octopamine (norsynephrine) is expected to proceed along pathways common to other trace amines and sympathomimetics. wikipedia.org Key enzymes in its degradation include monoamine oxidases (MAO) and N-acetyltransferases. wikipedia.orgmdpi.com Studies on the closely related compound isopropylnorsynephrine show that its metabolism involves hydroxylation, likely via cytochrome P-450 enzymes, followed by conjugation reactions. d-nb.infonih.gov The primary conjugation pathways are sulfation (via sulfotransferases) and glucuronidation (via UDP-glucuronosyltransferases), which increase water solubility and facilitate excretion. nih.govresearchgate.net Conversely, some enzymes like the flavoprotein vanillyl-alcohol oxidase from Penicillium simplicissimum have been shown to be inactive with 4-(aminoalkyl)phenols, indicating substrate specificity among oxidative enzymes. nih.gov

Involvement in Amino Acid Synthesis and Degradation Pathways

This compound is intrinsically linked to amino acid metabolism. Its biological synthesis originates from the amino acid L-tyrosine. Tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase to form tyramine [4-(2-aminoethyl)phenol]. frontiersin.org Subsequently, the enzyme tyramine β-hydroxylase hydroxylates the ethylamine (B1201723) side chain to produce p-octopamine (norsynephrine). wikipedia.org This pathway makes it an indirect product of tyrosine metabolism.

Furthermore, its interaction with pyridoxal-5'-phosphate (PLP)-dependent transaminase enzymes places it at the crossroads of amino acid biochemistry. These enzymes are fundamental to the synthesis and degradation of amino acids by facilitating the transfer of amino groups. The use of amino acids like D-alanine as amino donors in the enzymatic synthesis of this compound derivatives further underscores this connection. nih.gov

Identification of Metabolites and their Biological Relevance

The metabolic breakdown of this compound (octopamine) and its derivatives in mammals leads to several identifiable metabolites. Based on studies of octopamine and the structurally similar compound isopropylnorsynephrine, the main metabolic transformations are conjugation and oxidation. wikipedia.orgnih.gov

The most abundant metabolites found in urine after administration of related compounds are phase II conjugates. nih.govresearchgate.net Isopropylnorsynephrine sulfate (B86663) was identified as the major urinary metabolite of its parent compound, with glucuronide conjugates also being present. nih.gov Hydroxylated forms of the parent compound are also produced as phase I metabolites before subsequent conjugation. d-nb.info

Oxidative degradation of the side chain can also occur. For octopamine, this can lead to the formation of p-hydroxymandelic acid. wikipedia.orgiiab.me The identification of these metabolites is biologically relevant for understanding the compound's clearance and duration of action. Furthermore, their detection has practical applications, such as in anti-doping analysis. nih.govresearchgate.net

Table 3: Potential Metabolites of this compound and Related Compounds

| Parent Compound | Metabolite | Metabolic Pathway | Biological Relevance | Reference |

|---|---|---|---|---|

| Isopropylnorsynephrine | Isopropylnorsynephrine sulfate | Sulfation (Phase II) | Major urinary metabolite for excretion | nih.govresearchgate.net |

| Isopropylnorsynephrine | Isopropylnorsynephrine glucuronide | Glucuronidation (Phase II) | Urinary metabolite for excretion | nih.govresearchgate.net |

| Isopropylnorsynephrine | Hydroxylated Isopropylnorsynephrine | Hydroxylation (Phase I) | Intermediate metabolite | d-nb.info |

| Octopamine | p-Hydroxymandelic acid | Oxidation | Product of side-chain degradation | wikipedia.orgiiab.me |

Diagnostic Research Applications and Biomolecule Detection

The unique chemical properties of this compound and its enantiomers have led to their use in diagnostic and analytical research. The chiral nature of the compound makes it a valuable tool in assays designed to detect and quantify specific biomolecules. chemimpex.comchemimpex.com For instance, the (R)-enantiomer can be employed as a reagent in analytical methods, while the (S)-enantiomer has been investigated for its potential use in diagnostic assays for disease-related biomolecules. chemimpex.comchemimpex.com

A significant application lies in the field of anti-doping science. nih.gov Structurally related sympathomimetic amines are regulated by anti-doping agencies. d-nb.infonih.gov Therefore, highly sensitive and specific detection methods are required to identify their use. Research has focused on characterizing the urinary metabolites of these compounds to establish unequivocal proof of administration. researchgate.net Analytical procedures using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed to detect the parent compound and its key metabolites, such as sulfate and glucuronide conjugates, in urine samples. nih.govresearchgate.net This serves as a critical diagnostic tool in sports medicine to enforce regulations. The compound and its derivatives also serve as building blocks for creating more complex molecules for research, including selective inhibitors and probes for studying biological systems. chemimpex.com

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Derivatives for Therapeutic Purposes

The chemical structure of 4-(1-Aminoethyl)phenol, with its reactive primary amine and phenolic hydroxyl group, makes it an ideal starting point for the synthesis of new chemical entities. A primary strategy involves the condensation of the amino group with various aldehydes and ketones to form Schiff base derivatives. Schiff bases are a class of compounds known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.

The general synthesis of these derivatives involves reacting this compound with a selected carbonyl compound, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. This straightforward reaction allows for the introduction of a wide range of substituents, enabling chemists to systematically alter the molecule's properties to achieve desired biological activity. For example, derivatives have been synthesized and investigated for potential as antimicrobial and antidiabetic agents. Another synthetic route involves the initial formation of a Schiff base (imine), followed by its reduction to create a more stable secondary amine, a common structure in many pharmaceutical compounds.

These synthetic efforts have led to the development of derivatives with potential applications in various therapeutic areas. The biological activities of some synthesized Schiff bases are summarized below.

| Derivative Class | Therapeutic Target/Activity |

| Schiff Bases | Antimicrobial (antibacterial, antifungal) |

| Schiff Bases | Antidiabetic (α-amylase and α-glucosidase inhibition) |

| Schiff Bases | Anticancer (DNA interaction) |

| Schiff Bases | Antioxidant |

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications at the phenol (B47542), amine, and phenyl ring positions affect target binding and efficacy.

Phenolic Group Modification: The hydrophilic phenol group can be crucial for forming hydrogen bonds with a biological target, but it can also impede binding to highly hydrophobic active sites, as seen in studies of monoamine oxidase B (MAO-B) inhibitors. Converting the phenol to an ether or an ester (e.g., a carbamate) can modulate lipophilicity and binding affinity.

Amino Group Derivatization: The primary amine is a key interaction point. Its conversion to a secondary or tertiary amine, or its incorporation into a heterocyclic ring system, drastically alters the molecule's size, basicity, and hydrogen-bonding capacity, which in turn affects its interaction with specific targets like cytochrome bd oxidase in Mycobacterium tuberculosis.

Phenyl Ring Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl ring can influence the electronic properties of the entire molecule. For instance, in a series of cholinesterase inhibitors, different substituents on the aromatic ring were shown to be a critical factor in determining inhibitory potency and selectivity.

The following table illustrates hypothetical SAR findings for a series of this compound derivatives targeting a specific enzyme.

| Modification on Scaffold | Phenyl Ring Substituent (R) | Resulting Change in Activity |

| Amine Derivatization | H (unsubstituted) | Baseline activity |

| Amine Derivatization | 4-Methoxy (electron-donating) | Increased potency |

| Amine Derivatization | 4-Chloro (electron-withdrawing) | Decreased potency |

| Phenol Derivatization (Ether) | H (unsubstituted) | Increased binding in hydrophobic pockets |

Development of Selective Inhibitors for Disease-Related Pathways

The this compound scaffold has been instrumental in the development of inhibitors that selectively target specific enzymes or receptors involved in disease pathways. The chirality of the molecule is often critical for achieving this selectivity.

One of the most significant applications of the (R)-enantiomer of this compound is as a key building block for the synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), which are widely used in the treatment of depression and other mood disorders.

Furthermore, derivatives based on similar aminophenol structures have been designed as selective enzyme inhibitors for neurodegenerative diseases. For example, novel compounds have been synthesized as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This selectivity is important in the development of treatments for Alzheimer's disease, as BChE levels increase as the disease progresses. In a related context, other phenol derivatives have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B), another key target in neurodegeneration.

In the field of infectious diseases, a scaffold hopping strategy has led to the development of N-phenethyl-quinazolin-4-yl-amines as potent inhibitors of cytochrome bd oxidase, a crucial component of the respiratory chain in Mycobacterium tuberculosis. This work highlights the utility of the aminophenol motif in creating agents that target essential pathways in pathogens.

Precursor Role in the Synthesis of Complex Pharmaceutical Compounds

The chiral nature of this compound makes it a highly valuable precursor, particularly the (R)-enantiomer, in the asymmetric synthesis of complex pharmaceutical molecules. Using a chiral building block ensures that the final drug product is obtained as a single enantiomer, which is often crucial for safety and efficacy. The use of such intermediates can simplify complex synthetic routes and avoid costly and difficult chiral separation steps later in the process.

This compound serves as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. For instance, a structurally related compound, (R)-2-(1-aminoethyl)-4-fluorophenol, is used as a key chiral intermediate in a greener, enzyme-catalyzed synthesis of repotrectinib, a novel anti-tumor agent. This demonstrates the importance of this class of chiral amines in constructing advanced, enantiomerically pure active pharmaceutical ingredients. The ability to synthesize these chiral amines with high enantiomeric excess using biocatalytic methods, such as transaminases, further enhances their utility in pharmaceutical manufacturing.

Strategies for Enhancing Drug Efficacy and Selectivity through Derivatization

Derivatization is a core medicinal chemistry strategy used to optimize the properties of a lead compound. For the this compound scaffold, several strategies are employed to enhance drug efficacy, selectivity, and pharmacokinetic profiles.

One common approach is to modify the primary amine to tune its basicity and interaction with biological targets. This can involve creating Schiff bases or, more permanently, reducing them to secondary amines. This modification can improve target engagement and alter properties like cell permeability.

Another strategy involves modifying the phenolic hydroxyl group. Masking this polar group, for example by converting it into a carbamate, can increase the molecule's ability to cross biological membranes and improve its metabolic stability.

More advanced strategies include "scaffold hopping," where the core this compound structure is used as a starting point to design new, structurally distinct molecules that retain the key pharmacophoric features required for biological activity but possess improved drug-like properties. This approach can lead to the discovery of novel chemotypes with different intellectual property profiles and potentially better therapeutic windows. These derivatization techniques are part of a broader effort to refine bioactive molecules, improving their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for transforming a bioactive compound into a viable drug candidate.

Advanced Material Science Applications of 4 1 Aminoethyl Phenol Derivatives

Polymer Synthesis and Characterization (e.g., Electrically Conducting Polymers)

The synthesis of polymers from 4-(1-aminoethyl)phenol derivatives often involves polycondensation or oxidative polymerization techniques. For instance, ordered poly(amide-ester)s have been successfully prepared through the polycondensation of a related monomer, 4-(2-aminoethyl)phenol, with isophthaloyl chloride. acs.org This process, conducted at low temperatures in the presence of triethylamine, yields polymers with a specific, repeating head-to-head or tail-to-tail structure. acs.org The characterization of these polymers relies on techniques such as ¹H and ¹³C NMR spectroscopy to confirm the ordered structure, and viscosity measurements to determine the polymer's molecular weight. acs.org

A significant area of interest is the development of electrically conducting polymers. Generally, polymers are insulators, but those with extended π-conjugated systems in their backbone can become conductive upon doping. ias.ac.inpaperpublications.org This process involves treating the polymer with an oxidizing or reducing agent (dopant), which removes or adds electrons to the polymer chain, creating mobile charge carriers (polarons and bipolarons). ias.ac.in The presence of conjugation is a key structural feature for a polymer to become conductive. ias.ac.in

While direct polymerization of this compound into a conducting polymer is a subject of ongoing research, studies on related phenolic and amino-containing monomers provide a strong basis for its potential. For example, polymers based on Schiff bases (containing an azomethine group, -C=N-) derived from phenolic compounds exhibit semiconducting properties. researchgate.net The electrical conductivity of these polymers can be significantly enhanced by doping with iodine. For instance, the conductivity of poly[4-(4-hydroxybenzylidene amino) phenol] was measured after being doped with iodine. researchgate.net Similarly, poly(m-aminophenol) has been synthesized via chemical oxidative polymerization using ammonium (B1175870) peroxydisulphate as an initiator. mku.edu.tr These analogous systems demonstrate that the phenolic and amino functionalities present in this compound are amenable to polymerization methods that can yield electroactive materials.

The characterization of such polymers involves a suite of techniques. Spectroscopic methods like FT-IR, UV-Vis, and NMR are used to elucidate the polymer structure. researchgate.netmku.edu.tr Size exclusion chromatography (SEC) is employed to determine molecular weight characteristics, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw). researchgate.net The electrical properties are typically measured using a four-probe method, and the change in conductivity upon doping provides insight into the material's charge transport capabilities.

Table 1: Molecular Weight and Polydispersity of a Poly(Schiff base) Synthesized Using Different Oxidants Data derived from a study on poly[4-(4-hydroxybenzylidene amino) phenol]. researchgate.net

| Oxidant | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| H₂O₂ | 8950 | 10970 | 1.225 |

| Air O₂ | 11610 | 15190 | 1.308 |

| NaOCl | 7900 | 9610 | 1.216 |

Development of Advanced Functional Materials with Tunable Properties

A key advantage of using monomers like this compound is the ability to create advanced functional materials with tunable properties. chemimpex.com By carefully controlling the polymer's architecture and chemical composition, its characteristics can be tailored for specific applications. rsc.org

One effective strategy for tuning properties is controlling the constitutional regularity of the polymer chain. As demonstrated with the poly(amide-ester) synthesized from 4-(2-aminoethyl)phenol and isophthaloyl chloride, a specific, ordered arrangement of monomers (head-to-head) can be achieved through controlled synthesis. acs.org This structural regularity directly influences the material's properties. For example, the ordered poly(amide-ester) was found to be crystalline, whereas a randomly polymerized equivalent was amorphous. researchgate.net This difference in crystallinity has profound effects on solubility, as well as thermal and mechanical properties.

Exploration for Enhanced Thermal and Mechanical Properties in Polymeric Systems

Polymers derived from this compound are explored for their potential to exhibit enhanced thermal and mechanical properties, a feature largely attributed to the rigid aromatic structure of the monomer. chemimpex.com Aromatic polymers generally display good thermal stability and mechanical strength, making them suitable for use in coatings, adhesives, and composites. ontosight.aiontosight.ai

The thermal stability of these polymers is typically evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netmku.edu.tr TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. For example, a study on poly[4-(4-hydroxybenzylidene amino) phenol] showed that the polymer was significantly more stable against thermal decomposition than its monomer, with a weight loss of only 49.27% at temperatures up to 1000 °C. researchgate.net In another example, a polymer of a related Schiff base, P(4-MMAP), showed 5% and 50% weight loss at 200°C and 800°C, respectively, demonstrating high thermal stability. researchgate.net

The mechanical properties of a polymer are closely linked to its molecular structure and intermolecular forces. The presence of aromatic rings in the polymer backbone, as would be the case for polymers of this compound, leads to increased chain stiffness and stronger intermolecular π-π stacking interactions. This can result in materials with higher tensile strength and modulus. rsc.org The ability to create ordered, crystalline structures, as discussed previously, also contributes to improved mechanical performance compared to their amorphous counterparts. researchgate.net The development of high-molecular-weight polyolefin polymers has shown that higher molecular weight generally correlates with better mechanical properties, such as improved wear resistance. google.com

Table 2: Thermal Stability Data for a Phenolic Schiff Base Monomer and its Polymer Data derived from TG-DTA analyses of 4-[(4-hydroxybenzylidene) amino] phenol (B47542) (Monomer) and its polymer (P-4-HBAP). researchgate.net

| Material | Property | Value |

| Monomer (4-HBAP) | Optical Band Gap (Eg) | 3.34 eV |

| Polymer (P-4-HBAP) | Optical Band Gap (Eg) | 3.01 eV |

| Polymer (P-4-HBAP) | Weight Loss at 1000 °C | 49.27% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various properties can be derived.

For aminophenol derivatives, DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate stability and reactivity. researchgate.net Key parameters derived from these calculations include ionization potential (IP) and bond dissociation energies (BDE) of the phenolic hydroxyl group. A lower IP value suggests the molecule can be more easily oxidized, while a lower BDE for the O-H bond indicates a greater propensity to donate a hydrogen atom, a key step in many antioxidant mechanisms. researchgate.net

Studies on aminophenol isomers have shown that the 4-regioisomer (structurally related to 4-(1-Aminoethyl)phenol) is generally more reactive and less stable compared to other isomers. researchgate.net This is attributed to the electronic effects of the amino-containing substituent on the phenol (B47542) ring. The distribution of spin density in the radical formed after hydrogen abstraction is also a crucial indicator of reactivity, with higher spin densities on the phenolic oxygen suggesting greater reactivity. researchgate.net

Table 1: Calculated Reactivity Descriptors for Aminophenol Isomers (Note: Data is for the parent aminophenol but illustrates the principles applicable to its derivatives like this compound)

| Parameter | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol (B1666318) |

| Ionization Potential (IP) | High | Higher | Low |

| O-H Bond Dissociation Energy (BDE) | High | Higher | Low |

| Reactivity/Stability | Less Reactive / More Stable | Least Reactive / Most Stable | Most Reactive / Least Stable |

| Source: Adapted from findings on aminophenol stability studies. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ekb.eg This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time. osu.edu

For phenolic compounds, docking studies are frequently employed to understand their interactions with enzymes like tyrosinase or receptors involved in diseases. mdpi.com These simulations can reveal key binding interactions, such as:

Hydrogen Bonds: The hydroxyl and amino groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or aromatic-aromatic interactions with nonpolar residues. scilit.com

Electrostatic Interactions: The charged amino group can form salt bridges with acidic residues like aspartate or glutamate.

Studies on derivatives of 4-aminophenol and other phenolic structures have successfully used molecular docking to elucidate their binding modes, for example, in the context of designing potential anticancer or antidiabetic agents. nih.govmdpi.com The binding energy values calculated from docking can provide an estimate of the binding affinity, helping to rank potential drug candidates for further investigation. ekb.eg

Prediction of Stereoselectivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting the stereochemical outcome of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway.

For a chiral molecule like this compound, understanding the stereoselectivity of its synthesis is critical. Computational methods can predict which enantiomer ((R) or (S)) is likely to be favored by calculating the activation energies for the transition states leading to each product. scielo.br The pathway with the lower energy barrier is kinetically favored and will yield the major product. scielo.br

The investigation of reaction mechanisms involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyzing Intermediates: Studying the stability of any intermediate species formed during the reaction.

While specific mechanistic studies on this compound are not widely published, the methodologies are well-established. For instance, DFT calculations are routinely used to explore mechanisms of organic reactions, including those catalyzed by transition metals or enzymes, providing insights that are difficult to obtain experimentally. scielo.brnih.gov

Structure-Based Drug Design Rationalization and Optimization

Structure-based drug design (SBDD) is a rational approach to developing new medicines that relies on knowledge of the three-dimensional structure of the biological target. nih.gov Computational tools are at the heart of SBDD, enabling the design and optimization of molecules with high affinity and selectivity.

The process, as it could be applied to a scaffold like this compound, typically involves these steps:

Target Identification and Validation: An enzyme or receptor is chosen, and its 3D structure is determined (e.g., via X-ray crystallography).

Docking and Scoring: this compound or its derivatives are docked into the active site of the target to predict binding modes and affinities. nih.gov

Rational Optimization: Based on the predicted binding pose, chemists can computationally introduce modifications to the molecule's structure to enhance interactions with the target. For example, adding a functional group to form a new hydrogen bond or increasing the size of an aromatic system to improve hydrophobic packing. nih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the newly designed compounds to ensure they have drug-like characteristics. explorationpub.com

This iterative cycle of computational design, followed by chemical synthesis and experimental testing, accelerates the drug discovery process and reduces the reliance on traditional trial-and-error screening. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model involves several key steps:

Dataset Collection: A set of structurally related compounds (e.g., derivatives of this compound) with experimentally measured biological activities is compiled. explorationpub.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and describe physicochemical, electronic, or steric properties. mdpi.com

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a model that correlates the descriptors with biological activity. brieflands.commdpi.com The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

QSAR studies on phenolic compounds have successfully modeled their antioxidant, enzyme inhibitory, and other biological activities. nih.govmdpi.com For instance, Hologram QSAR (HQSAR) models have been developed for 4-[(diethylamino)methyl]-phenol inhibitors of cholinesterase enzymes, demonstrating high predictive capability with significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.govnih.gov Such models provide valuable insights into which structural features are crucial for activity, thereby guiding the design of more potent compounds. nih.gov

Table 2: Common Descriptors and Validation Metrics in QSAR Studies

| Category | Examples | Description |

| Descriptors | logP, Molar Refractivity, HOMO/LUMO energies, Topological Surface Area | Quantify properties like lipophilicity, size, electronic character, and polarity. |

| Validation Metrics | r² (Coefficient of Determination), q² (Cross-validated r²), RMSE (Root Mean Square Error) | Assess the statistical significance, robustness, and predictive accuracy of the model. |

| Source: General principles from QSAR literature. explorationpub.commdpi.comnih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(1-Aminoethyl)phenol in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or hydroamination reactions. For example, fluorinated or halogenated analogs (e.g., 2-bromo or 2,3-difluoro derivatives) can be synthesized via palladium-catalyzed cross-coupling or electrophilic aromatic substitution . In lignin cleavage studies, Markovnikov hydroamination of 4-vinylphenol intermediates generates this compound, with yields optimized using dimethylamine (DMA) as a catalyst . Key steps include purification via column chromatography and validation using NMR or HPLC.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR : H and C NMR identify aromatic protons, amine groups, and chiral centers. For example, the chiral (R)-configuration in enantiomers shows distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 137.18) .

- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity, with retention times compared to standards .

Q. What are the primary biological targets and activities of this compound?

- Methodological Answer : this compound exhibits binding affinities for enzymes and receptors, particularly in neurotransmitter systems. Fluorinated analogs show enhanced metabolic stability and potency against targets like monoamine oxidases (MAOs) or G-protein-coupled receptors (GPCRs) . Assays such as surface plasmon resonance (SPR) or fluorescence polarization quantify binding kinetics. For example, its interaction with lignin-derived intermediates involves hydrogen bonding and halogen bonding (in brominated analogs) .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its biological activity and synthetic applications?

- Methodological Answer : The (R)- and (S)-enantiomers display divergent biological activities due to stereoselective interactions. For instance, (R)-4-(1-Aminoethyl)-2-bromophenol shows higher affinity for dopamine receptors than its (S)-counterpart . Chiral resolution methods include chiral HPLC with cellulose-based columns or enzymatic kinetic resolution . Computational modeling (e.g., molecular docking) predicts enantiomer-specific binding modes to guide synthesis .

Q. What experimental strategies resolve contradictions in reaction yields for this compound-mediated cleavage reactions?

- Methodological Answer : Discrepancies in yields (e.g., 5.3% vs. 85.3% phenol yield with/without DMA) arise from reaction conditions . Control experiments should:

- Vary catalysts (e.g., DMA vs. ammonia) to optimize hydroamination.

- Use isotopic labeling (e.g., N-DMA) to trace intermediate formation.

- Monitor byproducts (e.g., 4-ethylphenol) via GC-MS to identify competing pathways.

Q. How can researchers design experiments to study structure-activity relationships (SAR) in halogenated analogs of this compound?

- Methodological Answer : SAR studies compare halogen substituents (F, Cl, Br, I) to assess electronic and steric effects:

- Synthesis : Prepare analogs via halogenation (e.g., Br/FeBr for bromination) .

- Activity Assays : Test inhibition constants (K) against target enzymes (e.g., brominated analogs show enhanced halogen bonding with trypsin-like proteases) .

- Computational Analysis : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to correlate substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。